molecular formula C16H11BrNNaO3 B13954439 Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate CAS No. 51234-39-0

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate

Cat. No.: B13954439
CAS No.: 51234-39-0
M. Wt: 368.16 g/mol
InChI Key: UENZAQFJJDOROP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the benzoxazole moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Formation of the Final Compound: The final step involves the esterification of the benzoxazole derivative with alpha-methyl-5-benzoxazoleacetic acid in the presence of a base such as sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the benzoxazole ring.

    Reduction: Phenyl derivatives from the reduction of the bromophenyl group.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the benzoxazole moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad-spectrum biological activities.

    Phenoxy Acetic Acid Derivatives: These compounds have similar functional groups and are used in various industrial applications.

Uniqueness

Sodium 2-(p-bromophenyl)-alpha-methyl-5-benzoxazoleacetate is unique due to the presence of both the bromophenyl group and the benzoxazole moiety, which confer distinct chemical and biological properties

Properties

CAS No.

51234-39-0

Molecular Formula

C16H11BrNNaO3

Molecular Weight

368.16 g/mol

IUPAC Name

sodium;2-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]propanoate

InChI

InChI=1S/C16H12BrNO3.Na/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);/q;+1/p-1

InChI Key

UENZAQFJJDOROP-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Br)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.